molecular formula C10H17NO B12107015 2-Furanmethanamine, a-ethyl-4-(1-methylethyl)-, (aR)-

2-Furanmethanamine, a-ethyl-4-(1-methylethyl)-, (aR)-

Cat. No.: B12107015
M. Wt: 167.25 g/mol
InChI Key: CAGPLKLKQLSVKI-UHFFFAOYSA-N
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Description

2-Furanmethanamine, a-ethyl-4-(1-methylethyl)-, (aR)- is an organic compound with the molecular formula C10H17NO It is a derivative of furan, a heterocyclic organic compound, and contains an amine group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanamine, a-ethyl-4-(1-methylethyl)-, (aR)- typically involves the reaction of furan derivatives with appropriate amine precursors. One common method is the reductive amination of furan-2-carbaldehyde with an ethylamine derivative under hydrogenation conditions. The reaction is usually catalyzed by palladium on carbon (Pd/C) and carried out in the presence of a hydrogen source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Furanmethanamine, a-ethyl-4-(1-methylethyl)-, (aR)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce more saturated amine compounds.

Scientific Research Applications

2-Furanmethanamine, a-ethyl-4-(1-methylethyl)-, (aR)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Furanmethanamine, a-ethyl-4-(1-methylethyl)-, (aR)- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The furan ring provides additional stability and reactivity, allowing the compound to participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furanmethanamine, alpha-ethyl-4-(1-methylethyl)-, (alphaR)-
  • ®-1-(4-Isopropylfuran-2-yl)propan-1-amine
  • (1R)-1-(4-propan-2-ylfuran-2-yl)propan-1-amine

Uniqueness

2-Furanmethanamine, a-ethyl-4-(1-methylethyl)-, (aR)- is unique due to its specific stereochemistry and the presence of both an amine group and a furan ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(4-propan-2-ylfuran-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-4-9(11)10-5-8(6-12-10)7(2)3/h5-7,9H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGPLKLKQLSVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CO1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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